molecular formula C16H10F2N2O2S B2921065 N-(2,4-difluorophenyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034529-15-0

N-(2,4-difluorophenyl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2921065
CAS No.: 2034529-15-0
M. Wt: 332.32
InChI Key: CPLQCVGJYQPQJP-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-4-(thiazol-2-yloxy)benzamide is a benzamide derivative characterized by a 2,4-difluorophenyl group attached via an amide bond to a benzamide core, which is further substituted with a thiazol-2-yloxy moiety. The thiazole ring and fluorinated aromatic groups are critical for interactions with biological targets, influencing solubility, metabolic stability, and binding affinity.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O2S/c17-11-3-6-14(13(18)9-11)20-15(21)10-1-4-12(5-2-10)22-16-19-7-8-23-16/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLQCVGJYQPQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(thiazol-2-yloxy)benzamide typically involves a multi-step process. One common method starts with the preparation of 2,4-difluoroaniline, which is then reacted with 4-chlorobenzoic acid to form an intermediate. This intermediate undergoes further reactions with thiazole derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(thiazol-2-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural variations among benzamide derivatives include substituent groups, linkage types (amide, ether), and heterocyclic attachments. The table below summarizes critical differences:

Compound Name Substituents/Linkages Key Functional Groups Biological Target/Application Reference ID
N-(2,4-Difluorophenyl)-4-(thiazol-2-yloxy)benzamide Thiazol-2-yloxy ether linkage, 2,4-difluorophenyl amide Benzamide, thiazole, difluorophenyl Hypothesized: CNS or antifungal* N/A
VU0357121 (4-butoxy-N-(2,4-difluorophenyl)benzamide) Butoxy group, 2,4-difluorophenyl amide Alkoxy, difluorophenyl mGluR5 activation (EC50 = 33 nM–1.3 μM)
PC945 (triazole antifungal) Triazole, difluorophenyl, benzamide Piperazine, triazole, fluorophenyl Antifungal (inhaled delivery)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Chlorothiazole amide linkage Chlorothiazole, difluorophenyl PFOR enzyme inhibition
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide Bromophenyl, trifluoromethylphenyl-thiazole Thiazole, trifluoromethyl, bromophenyl Not specified (structural analog)

*Inferred from structural analogs.

Physicochemical Properties

  • highlights C=S stretching (1243–1258 cm⁻¹) and NH vibrations (3150–3319 cm⁻¹) in thiazole-containing analogs, which may apply to the target compound’s IR profile .
  • Spectral Data : Amide-linked thiazoles (e.g., ) exhibit NH stretching (~3278–3414 cm⁻¹), while ether-linked derivatives (e.g., target compound) lack this feature, simplifying differentiation via IR .

Research Findings and Implications

  • Substituent Effects : Alkoxy groups (e.g., butoxy in VU0357121) enhance mGluR5 potency, while thiazolyloxy substituents may introduce steric or electronic modifications for tailored receptor interactions .
  • Therapeutic Potential: Fluorophenyl and benzamide motifs are recurrent in antifungal (PC945) and enzyme-inhibiting (PFOR) agents, suggesting the target compound’s versatility .
  • Synthetic Challenges : Ether linkages (thiazol-2-yloxy) require specialized coupling methods compared to straightforward amide bond formation, impacting scalability .

Biological Activity

N-(2,4-difluorophenyl)-4-(thiazol-2-yloxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its structure features a difluorophenyl group, a thiazole moiety, and a benzamide core, which contribute to its unique chemical reactivity and biological activity.

PropertyDescription
Molecular FormulaC16H10F2N2O2S
Molecular Weight348.32 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. A notable study reported an IC50 value of approximately 5 µM against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies suggest that the compound may inhibit specific signaling pathways involved in cell proliferation and survival. For instance, it was observed to downregulate the expression of anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors like Bax .

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell cycle progression or DNA repair.
  • Receptor Modulation : It has been suggested that it interacts with specific receptors involved in apoptosis and cell signaling.
  • Reactive Oxygen Species (ROS) : The generation of ROS may lead to oxidative stress, contributing to apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results demonstrated a broad spectrum of activity, particularly against resistant strains.
  • Cancer Cell Line Studies : In vitro experiments conducted on MCF-7 cells showed that treatment with this compound led to a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells .
  • In Vivo Studies : Preliminary animal model studies indicated that the compound could reduce tumor size without significant toxicity to normal tissues, highlighting its potential for further development as an anticancer drug .

Q & A

Q. What in vivo models are appropriate for evaluating antitumor efficacy and toxicity?

  • Methodological Answer :
  • Xenograft models : Implant MDA-MB-468 cells in nude mice; administer compound intraperitoneally (100 mg/kg). Monitor tumor volume and body weight for 4 weeks.
  • Toxicokinetics : Measure plasma concentrations via LC-MS and assess liver/kidney function markers (ALT, BUN) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting enzymatic vs. cellular activity data?

  • Methodological Answer : Discrepancies may arise from cell permeability or off-target effects. Use cellular thermal shift assays (CETSA) to confirm target engagement in cells. Compare enzyme IC50 (purified protein) with cellular EC50 to identify bioavailability limitations .

Q. What statistical methods validate significance in dose-response experiments?

  • Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals. Use ANOVA with post-hoc tests (Tukey) for multi-group comparisons. Replicate experiments ≥3 times to ensure reproducibility .

Comparative Studies

Q. How does this compound compare to structurally similar thiazole benzamides in terms of mechanism?

  • Methodological Answer : Analogues like INH1 (N-[4-(2,4-dimethylphenyl)-2-thiazolyl]benzamide) also target Hec1/Nek2 but show variable GI50 due to substituent effects. Fluorine atoms in the difluorophenyl group may enhance binding affinity via polar interactions .

Q. What role does the thiazole ring play in biological activity compared to oxazole or imidazole analogs?

  • Methodological Answer : Thiazole’s sulfur atom increases electron density, favoring π-stacking in hydrophobic pockets. Replace with oxazole (less lipophilic) or imidazole (hydrogen bonding via NH) to modulate activity. Test via isosteric substitution and enzymatic assays .

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